molecular formula C11H21N5 B13205782 N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13205782
M. Wt: 223.32 g/mol
InChI Key: UOEKBRALPLPKTG-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrrolidine ring, and diethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate electrophilic intermediates.

    Attachment of Diethylamine Groups: The diethylamine groups can be introduced through alkylation reactions using diethylamine and suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethyl acetate, n-hexane, petroleum ether, chloroform

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be explored for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, exhibit similar structural features and biological activities.

    Triazole Derivatives:

Uniqueness

N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the triazole and pyrrolidine rings with diethylamine groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H21N5

Molecular Weight

223.32 g/mol

IUPAC Name

N,N-diethyl-5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H21N5/c1-3-16(4-2)11-12-10(13-14-11)9-15-7-5-6-8-15/h3-9H2,1-2H3,(H,12,13,14)

InChI Key

UOEKBRALPLPKTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NNC(=N1)CN2CCCC2

Origin of Product

United States

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